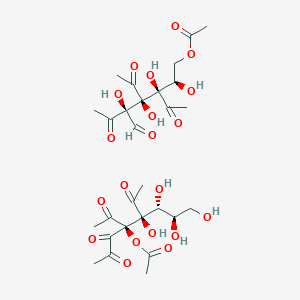

![molecular formula C50H73N17O11S B8197104 2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)

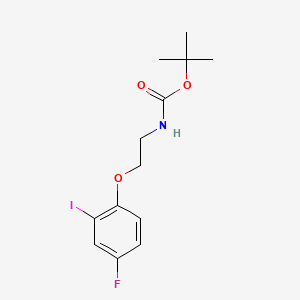

2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La neuromedine C est un peptide qui joue un rôle crucial dans la régulation de divers processus au sein du système nerveux central et du tractus gastro-intestinal. Elle interagit avec le sous-type 2 du récepteur de la bombésine, qui est impliqué dans de nombreuses fonctions physiologiques, notamment la contraction des muscles lisses, la libération d'hormones et la modulation des activités neuronales .

Méthodes De Préparation

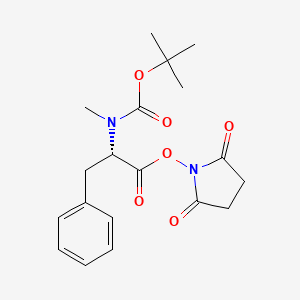

Voies de synthèse et conditions de réaction : La neuromedine C peut être synthétisée en utilisant la synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique généralement l'utilisation d'acides aminés protégés, de réactifs de couplage et d'une résine de support solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle : Dans un environnement industriel, la production de neuromedine C implique une synthèse peptidique en phase solide à grande échelle. Cette méthode garantit une pureté et un rendement élevés, ce qui la rend adaptée aux applications pharmaceutiques. Le processus est optimisé pour minimiser les réactions secondaires et garantir le bon repliement du peptide .

Analyse Des Réactions Chimiques

Types de réactions : La neuromedine C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l'oxydation des résidus méthionine.

Substitution : Les résidus d'acides aminés dans la neuromedine C peuvent être substitués pour créer des analogues ayant une activité biologique modifiée.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés en synthèse peptidique.

Principaux produits formés :

Oxydation : Neuromedine C contenant de la méthionine sulfoxyde.

Réduction : Neuromedine C contenant de la méthionine restaurée.

Substitution : Analogues de la neuromedine C avec des séquences d'acides aminés modifiées.

4. Applications de recherche scientifique

La neuromedine C a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse et les mécanismes de repliement des peptides.

Biologie : Enquête sur son rôle dans la régulation de la motilité gastro-intestinale et de la signalisation neuronale.

Médecine : Explorée comme cible thérapeutique potentielle pour les troubles liés à son récepteur, tels que les maladies gastro-intestinales et certains types de cancer.

Industrie : Utilisée dans le développement de médicaments à base de peptides et d'outils de diagnostic

5. Mécanisme d'action

La neuromedine C exerce ses effets en se liant au sous-type 2 du récepteur de la bombésine. Cette interaction déclenche une cascade de voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. La liaison de la neuromedine C à son récepteur induit des changements conformationnels qui activent les protéines G, qui à leur tour modulent l'activité des effecteurs en aval tels que l'adénylate cyclase et la phospholipase C. Ces effecteurs génèrent des seconds messagers tels que l'adénosine monophosphate cyclique et l'inositol triphosphate, conduisant finalement aux effets physiologiques observés .

Applications De Recherche Scientifique

Neuromedin C has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and folding mechanisms.

Biology: Investigated for its role in regulating gastrointestinal motility and neural signaling.

Medicine: Explored as a potential therapeutic target for disorders related to its receptor, such as gastrointestinal diseases and certain types of cancer.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Neuromedin C exerts its effects by binding to the bombesin receptor subtype-2. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The binding of neuromedin C to its receptor induces conformational changes that activate G-proteins, which in turn modulate the activity of downstream effectors such as adenylate cyclase and phospholipase C. These effectors generate second messengers like cyclic adenosine monophosphate and inositol trisphosphate, ultimately leading to the physiological effects observed .

Comparaison Avec Des Composés Similaires

La neuromedine C appartient à la famille des peptides de la bombésine, qui comprend la neuromedine B et le peptide libérateur de gastrine. Ces peptides partagent des similitudes structurelles et interagissent avec les récepteurs de la bombésine, mais ils ont des rôles physiologiques distincts :

Neuromedine B : Principalement impliqué dans la régulation de la contraction des muscles lisses et de la libération d'hormones.

Peptide libérateur de gastrine : Joue un rôle dans la stimulation de la libération de la gastrine et d'autres hormones gastro-intestinales.

La neuromedine C est unique dans son interaction spécifique avec le sous-type 2 du récepteur de la bombésine et son rôle dans le système nerveux central et le tractus gastro-intestinal .

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBLWXCGQLZKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N17O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Cyclopentanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197045.png)

![4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197046.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)

![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)